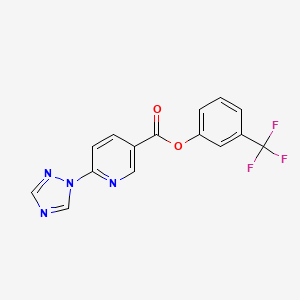

3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

Description

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl] 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N4O2/c16-15(17,18)11-2-1-3-12(6-11)24-14(23)10-4-5-13(20-7-10)22-9-19-8-21-22/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYUPMXHRKXICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been studied for their interaction with the aromatase enzyme. Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancers.

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.

Biochemical Pathways

It is known that the inhibition of aromatase can disrupt the biosynthesis of estrogens, which can have downstream effects on the growth and development of certain types of cancers.

Biochemical Analysis

Biochemical Properties

3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate plays a crucial role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The trifluoromethyl group enhances the compound’s ability to form stable interactions with proteins, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions are essential for the compound’s biochemical activity and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, the compound can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production. These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its trifluoromethyl and triazole groups. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for the compound’s biochemical activity and its potential therapeutic effects.

Biological Activity

3-(Trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the trifluoromethyl group and the triazole moiety contributes to its pharmacological properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

The chemical formula of this compound is . The trifluoromethyl group enhances lipophilicity and biological activity, while the triazole ring is known for its role in various biological processes.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. In particular, studies have shown that derivatives similar to this compound demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA).

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3-(Trifluoromethyl)phenyl derivative | 8 | Effective against S. aureus |

| Similar CF3 compounds | 16 | Effective against MRSA |

The minimum inhibitory concentrations (MICs) suggest that these compounds can inhibit bacterial growth effectively at low concentrations .

Anticancer Activity

The anticancer potential of triazole derivatives has been documented in various studies. For instance, compounds with similar structures have been tested against multiple human cancer cell lines. The results indicate that these compounds can induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 10 | Induction of apoptosis |

| MCF-7 (Breast cancer) | 15 | Cell cycle arrest |

The observed IC50 values indicate that these compounds are potent inhibitors of tumor growth, potentially through mechanisms involving cell cycle disruption and apoptosis induction .

Study on Antimicrobial Efficacy

In a study published in MDPI, a series of triazole derivatives were synthesized and evaluated for their antimicrobial activity. The study found that the incorporation of a trifluoromethyl group significantly enhanced the activity against both standard and resistant bacterial strains. The findings suggest that structural modifications play a crucial role in determining biological efficacy .

Study on Antitumor Activity

Another investigation focused on the synthesis and evaluation of triazole-based compounds against various cancer cell lines. The results showed promising activity with several derivatives leading to significant reductions in cell viability. The study highlighted the importance of substituent positioning on the phenyl ring for maximizing anticancer effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate as an anticancer agent. Research indicates that compounds with similar structural features exhibit inhibitory effects on various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant activity against Aurora B kinase, a target in cancer therapy .

Case Study: Aurora B Kinase Inhibition

- Objective : To investigate the inhibitory effects of the compound on Aurora B kinase.

- Methodology : In silico molecular docking studies were conducted to predict binding affinity.

- Results : The compound displayed promising binding interactions with the kinase, suggesting its potential as a therapeutic agent in cancer treatment.

NLRP3 Inflammasome Inhibition

Another significant application of this compound is its role as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The NLRP3 inflammasome is a critical component of the innate immune response and has been targeted for drug development due to its involvement in diseases such as Alzheimer's and type 2 diabetes .

Case Study: NLRP3 Inhibition

- Objective : To assess the inhibitory effects on IL-1β release via NLRP3 activation.

- Methodology : The compound was tested for its ability to inhibit IL-1β release in response to LPS/ATP treatment.

- Results : It exhibited an IC50 value of 2.09 μM, indicating effective inhibition specifically targeting the NLRP3 pathway without affecting other inflammasomes at lower concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the triazole moiety or substitution patterns on the phenyl ring can significantly impact biological activity.

Table: Summary of Structural Modifications and Their Effects

| Modification Type | Description | Effect on Activity |

|---|---|---|

| Triazole Substitution | Varying substituents on triazole | Increased potency against cancer cells |

| Phenyl Ring Substitution | Different substituents on phenyl | Enhanced lipophilicity and selectivity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes structural and functional differences between 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate and related compounds:

Physicochemical Properties

- NMR Characteristics: Triazole NH protons in related compounds (e.g., compound 2 in ) resonate at δ ~13.0 ppm, a diagnostic peak for 1,2,4-triazole identification. Aromatic protons in the nicotinate core are expected near δ 7.5–8.2 ppm .

- Electronic Effects: The trifluoromethyl group’s strong -I effect may polarize the ester carbonyl, increasing susceptibility to nucleophilic attack compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.